molecular formula C6H4BrNO4S B1655100 Methyl 4-bromo-5-nitrothiophene-2-carboxylate CAS No. 31862-80-3

Methyl 4-bromo-5-nitrothiophene-2-carboxylate

Cat. No.: B1655100
CAS No.: 31862-80-3
M. Wt: 266.07 g/mol
InChI Key: HGQUBXGVOBVNJN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-nitrothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have gained significant attention due to their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of bromine and nitro groups on the thiophene ring enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-nitrothiophene-2-carboxylate typically involves the bromination and nitration of thiophene derivatives. One common method includes the bromination of thiophene followed by nitration to introduce the nitro group. The final step involves esterification to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted thiophene derivatives.

    Reduction: Amino-thiophene derivatives.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Methyl 4-bromo-5-nitrothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-nitrothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in biological molecules, while the bromine atom can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

  • Methyl 5-bromo-4-nitrothiophene-2-carboxylate
  • 2-Bromo-5-nitrothiophene
  • Methyl 5-aryl-3-hydroxythiophene-2-carboxylates

Comparison: Methyl 4-bromo-5-nitrothiophene-2-carboxylate is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .

Properties

IUPAC Name

methyl 4-bromo-5-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4S/c1-12-6(9)4-2-3(7)5(13-4)8(10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQUBXGVOBVNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535025
Record name Methyl 4-bromo-5-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31862-80-3
Record name Methyl 4-bromo-5-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-5-nitrothiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The nitrating mixture (HNO3 d=1.42, 2 mL; concentrated H2SO4, 6 mL) was slowly added with stirring, at −5° to −10° C., to 4-Bromothiophene-2-carboxylic acid methyl ester (3 g, 13.57 mmol) dissolved in concentrated H2SO4 (10 mL). After being kept at −5 to −10° C. for 30 min. the mixture was poured over crushed ice. The solid precipitate was separated by filtration and washed with water and dried over P2O5 to give 3.7 g of 4-bromo-5-nitrothiophene-2-carboxylic acid methyl ester as a tan solid, which was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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